

basic concepts of vinylcyclopropane ring strain

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Compound of Interest

Compound Name: Vinylcyclopropane

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An In-depth Technical Guide on the Core Concepts of **Vinylcyclopropane** Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **vinylcyclopropane** moiety is a cornerstone in modern organic synthesis and medicinal chemistry, largely due to the unique chemical reactivity imparted by its inherent ring strain.^{[1][2]} This guide provides a detailed examination of the fundamental principles governing the strain within the **vinylcyclopropane** framework. It delves into the constituent angle and torsional strains of the cyclopropane ring, the electronic and structural influence of the vinyl substituent, and the resultant chemical transformations, most notably the **vinylcyclopropane**-cyclopentene rearrangement. This document summarizes key quantitative data, outlines the experimental and computational methodologies used for their determination, and illustrates core concepts through detailed diagrams to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

The Fundamental Nature of Cyclopropane Ring Strain

The significant reactivity of cyclopropane and its derivatives stems from a combination of angle and torsional strain, which elevates its ground-state energy compared to acyclic analogues. The total ring strain of cyclopropane is approximately 27.6 kcal/mol.^{[3][4]}

Angle and Torsional Strain

- Angle Strain (Baeyer Strain): The ideal bond angle for sp^3 -hybridized carbon atoms is 109.5° .^[5] In cyclopropane, the geometric constraint of a three-membered ring forces the internal C-C-C bond angles to be 60° .^[6] This severe deviation from the ideal tetrahedral angle leads to inefficient orbital overlap and a significant accumulation of angle strain.^{[6][7]}
- Torsional Strain (Pitzer Strain): Due to the ring's rigid, planar structure, the C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation.^{[3][6]} This arrangement results in repulsive steric interactions, contributing to the overall torsional strain, much like the eclipsed conformation of ethane.^[3]

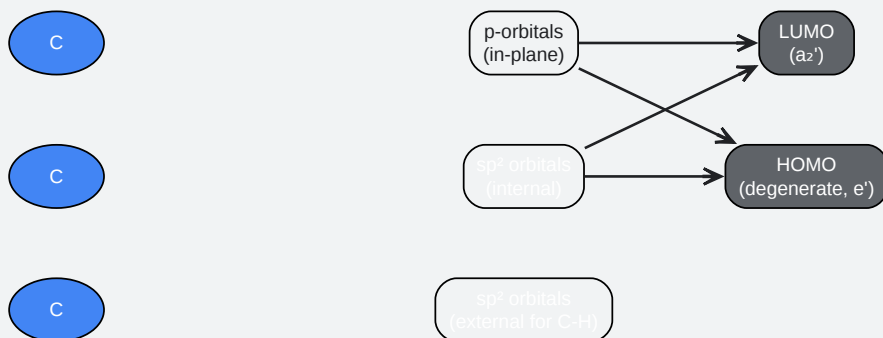
Unique Electronic Bonding Models

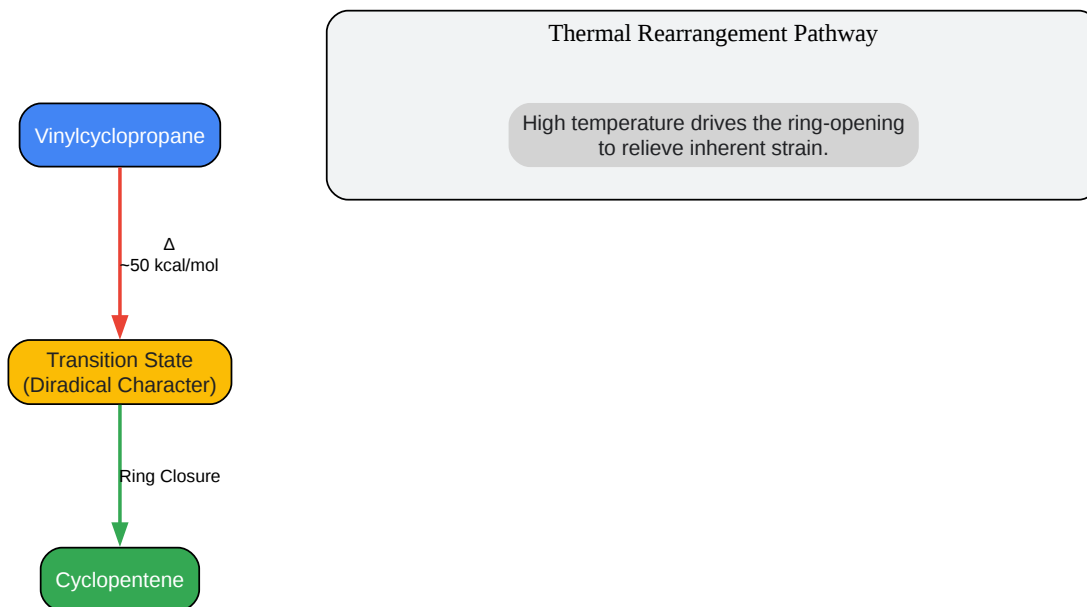
To account for the stability and reactivity of the cyclopropane ring despite its high strain, two primary bonding models have been proposed.

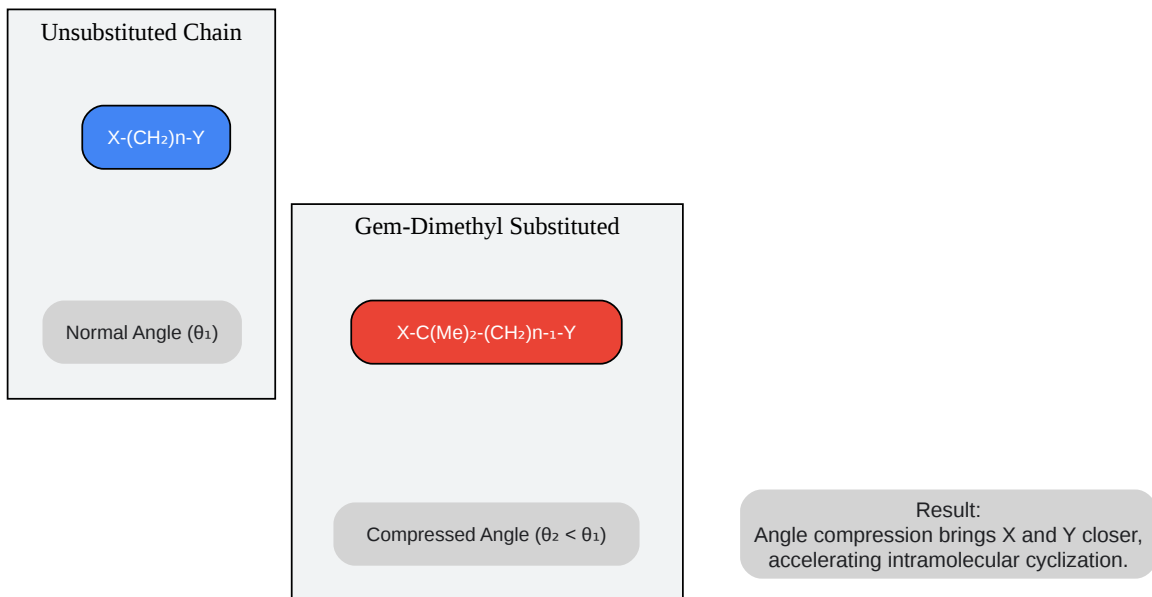
- Coulson-Moffitt Model: This model suggests that the carbon atoms utilize sp^3 -hybridized orbitals to form "bent" or "banana" bonds.^{[8][9]} The C-C bonds are formed by the overlap of these orbitals outside the direct internuclear axis, which partially alleviates angle strain but results in weaker bonds compared to typical alkanes.^[8]
- Walsh Model: The Walsh model proposes that the carbon atoms are sp^2 -hybridized.^{[10][11]} Two sp^2 orbitals from each carbon form C-H bonds and one sp^2 orbital points toward the center of the ring. The remaining p-orbitals lie in the plane of the ring and overlap to form a set of three molecular orbitals. This model successfully explains the π -like character of the cyclopropane ring and its ability to engage in conjugation with adjacent unsaturated systems, a key feature in **vinylcyclopropane**.^{[8][10]}

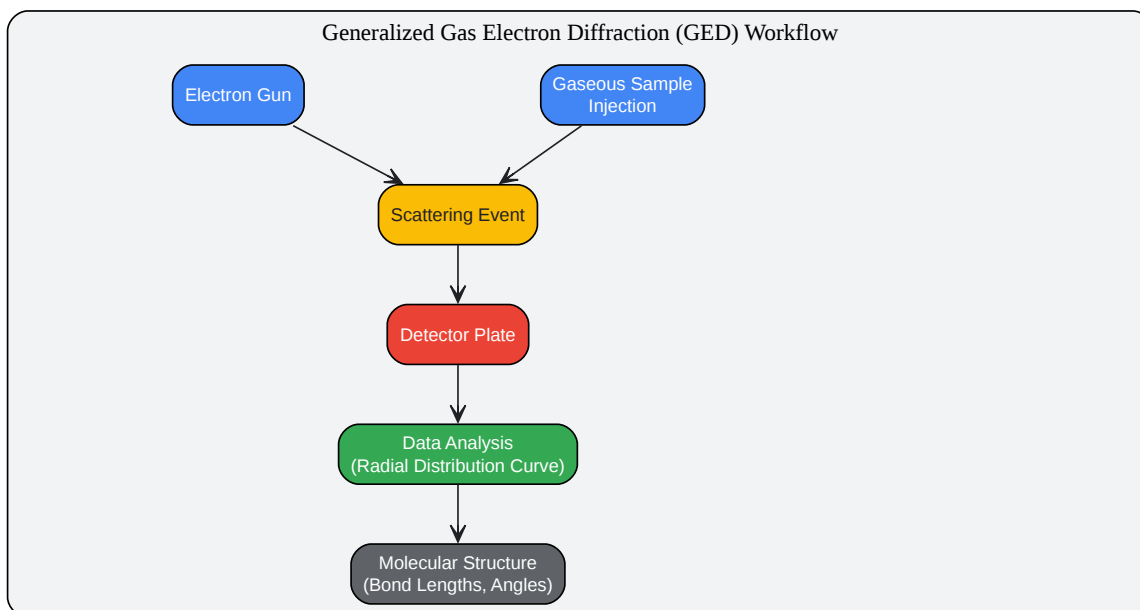
Walsh Orbital Description of Cyclopropane

Combination of in-plane p-orbitals and internal sp^2 orbitals forms the C-C bonding molecular orbitals.









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